molecular formula C11H10 B1625034 2-Methylazulene CAS No. 769-86-8

2-Methylazulene

Cat. No.: B1625034
CAS No.: 769-86-8
M. Wt: 142.2 g/mol
InChI Key: ZRCFBHGCJAIXIH-UHFFFAOYSA-N
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Description

2-Methylazulene is an organic compound with the molecular formula C₁₁H₁₀ It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color The presence of a methyl group at the second position of the azulene ring distinguishes this compound from its parent compound

Mechanism of Action

Target of Action

2-Methylazulene is a derivative of azulene, an aromatic hydrocarbon It’s known that this compound derivatives, possessing electron-withdrawing substituents such as alkoxycarbonyl or cyano group at the 1- and/or 3-positions, are reactive .

Mode of Action

The mode of action of this compound involves its interaction with its targets. For instance, this compound derivatives undergo a condensation reaction with benzaldehyde in the presence of sodium alkoxide, yielding 2-styrylazulene derivatives . This reaction can be influenced by the presence of electron-withdrawing substituents at the 1- and/or 3-positions .

Biochemical Pathways

Azulene and its derivatives, including this compound, have been found to exert anti-inflammatory effects through complex interactions with biological pathways . One key mechanism involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes .

Result of Action

The result of the action of this compound is the production of 2-styrylazulene derivatives from a condensation reaction with benzaldehyde . These derivatives can be further transformed into various functional azulene derivatives .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of sodium alkoxide and benzaldehyde is necessary for the condensation reaction to occur . Additionally, the presence of electron-withdrawing substituents at the 1- and/or 3-positions of this compound derivatives can influence the reactivity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylazulene can be synthesized through several methods. One common approach involves the cycloaddition reaction of tropolone with a suitable dienophile, followed by methylation. Another method includes the condensation of cycloheptatriene derivatives with acetylenes under high-temperature conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions, where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylazulene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Azulenequinones.

    Reduction: Dihydro-2-methylazulene.

    Substitution: Various substituted azulenes depending on the reagents used.

Scientific Research Applications

2-Methylazulene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a component in drug development, particularly for its potential use in cancer imaging.

    Industry: Utilized in the production of dyes and pigments due to its intense blue color.

Comparison with Similar Compounds

    Azulene: The parent compound, known for its blue color and aromatic properties.

    1-Methylazulene: Another methylated derivative with similar but distinct chemical properties.

    Azulenequinones: Oxidized derivatives with different reactivity and applications.

Uniqueness of 2-Methylazulene: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

IUPAC Name

2-methylazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-9-7-10-5-3-2-4-6-11(10)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCFBHGCJAIXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456070
Record name 2-methylazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-86-8
Record name 2-methylazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methylazulene was synthesized according to a method described in Japanese Patent Laid-Open Publication No. 207232/1987. Specifically, 19.5 g (0.16 mol) of tropolone was reacted with 40 g (0.21 mol) of p-toluenesulfonic acid chloride in pyridine to give 37.1 g of tosylated tropolone. Then, 20 g (0.15 mol) of dimethylmalonate was reacted with 9.7 g (0.18 mol) of NaOMe in methanol at room temperature for 4 hr to give 14.4 g of 3-methoxycarbonyl-2H-cyclohepta(b) furan-2-one (Compound (2)). Then, 12 g of Compound (2), 200 ml of acetone and 70 ml of diethylamine were added, and the mixture was heated under reflux for 30 hr. Thereafter, H2O was added thereto, and the mixture was extracted with toluene to give 39.2 g of methyl-2-methylazulene carboxylate. Further, 25 ml of phosphoric acid was added, and a reaction was allowed to proceed at 85° to 90° C. for one hr. The reaction mixture was decomposed with water, extracted with benzene and dried to give 6.5 g of 2-methylazulene as an intended product.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 2-styrylazulene derivatives be synthesized using 2-methylazulene?

A1: this compound derivatives, particularly those with electron-withdrawing groups like alkoxycarbonyl or cyano groups at the 1- and/or 3-positions, readily undergo condensation reactions with benzaldehyde in the presence of sodium alkoxide. This reaction yields 2-styrylazulene derivatives. [, ]. 2-Styrylazulene itself can be obtained by removing the substituents from the 2-styrylazulene derivative. []

Q2: Can this compound be used to synthesize azuleno[1,2-c]thiophenes?

A2: Yes, a simple method utilizes 1-acyl-2-(bromomethyl)azulene, synthesized from this compound via acylation and bromination, as a starting material. Reacting this compound with thioamides efficiently produces azuleno[1,2-c]thiophenes. []

Q3: Is there a way to synthesize 2-formylazulene derivatives from this compound?

A3: Two main approaches exist:

    Q4: What happens when dimethyl this compound-1,3-dicarboxylate reacts with p-nitroso-N,N-dimethylaniline?

    A4: In the presence of NaOR (R=Me or Et), this reaction forms 3-alkoxycarbonyl-2-[p-(dimethylamino)phenyliminomethyl]azulene-1-carboxylic acids. These products can be hydrolyzed with hydrochloric acid to yield 3-alkoxycarbonyl-2-formylazulene-1-carboxylic acids. Furthermore, acetylation of 2-formylazulene-1-carboxylic acids with acetic anhydride produces five-membered lactol acetates. []

    Q5: Can this compound derivatives be used to synthesize bicyclic azulene compounds?

    A5: Yes, researchers have successfully synthesized bicyclic azulene compounds like ethyl 4-(cyanoethoxycarbonylmethyl)-2-methylazulene-1-carboxylate (2) and ethyl 4-(cyanoethoxycarbonylmethyl)azulene-1-carboxylate (3) starting from this compound derivatives. For example, compound (2) was synthesized starting from ethyl 4-chloro-2-methylazulene-1-carboxylate. []

    Q6: What is the molecular formula and weight of this compound?

    A6: The molecular formula of this compound is C11H10, and its molecular weight is 142.20 g/mol.

    Q7: How is the structure of this compound derivatives confirmed?

    A7: Various spectroscopic techniques are employed to characterize these compounds, including Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV-vis), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For instance, in the study on the synthesis of 5-cyano-4-ethoxy-1-ethoxycarbonyl-2-methylazuleno[1,8-b,c]pyran, all new compounds were characterized using these spectroscopic methods []. Furthermore, X-ray crystallography can provide definitive structural information, as demonstrated in the same study where the structure of 5-cyano-4-ethoxy-1-ethoxycarbonyl-2-methylazuleno[1,8-b,c]pyran was confirmed by X-ray crystallography [].

    Q8: Is this compound thermally stable? What happens when it is heated?

    A8: this compound, like other azulene compounds, undergoes thermal rearrangement to form naphthalene derivatives. This process is catalyzed by methyl radicals, suggesting a radical mechanism. Interestingly, this compound yields both 1-methylnaphthalene and 2-methylnaphthalene, highlighting the complexity of the rearrangement process. [, , ]

    Q9: What influences the regioselectivity of the azulene-to-naphthalene rearrangement?

    A9: The rearrangement is proposed to occur through a series of radical-mediated steps: a radical attacks the seven-membered ring, followed by migration of the attacked carbon and its substituent into the five-membered ring, and finally, loss of a radical, hydrogen atom, or methyl group to form the naphthalene product. The exact mechanism and factors influencing the final position of carbons and substituents in the naphthalene ring are not fully understood, leading to the observed regioisomers in some cases. [, ]

    Q10: Are there any potential applications for this compound derivatives in medicinal chemistry?

    A10: Research suggests that this compound can serve as a scaffold for developing Positron Emission Tomography (PET) probes targeting cyclooxygenase-2 (COX2), an enzyme overexpressed in certain cancers. While further research is needed, these findings highlight the potential of this compound derivatives for cancer imaging. [, ]

    Q11: Can this compound derivatives be used in polymer chemistry?

    A11: Yes, bridged zirconocenes incorporating this compound units in their structure have been investigated for olefin polymerization. These complexes, when activated, demonstrate high catalytic activity in the polymerization of propene, yielding isotactic polypropylene. This highlights the potential of incorporating this compound into ligands for designing catalysts. []

    Q12: Have computational methods been used to study this compound and its derivatives?

    A12: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the effect of substituents on the X–H (X=CH2, NH, O) bond dissociation energies of this compound derivatives. These calculations provided insights into how substituents influence the reactivity and stability of these compounds. []

    Q13: Have theoretical studies provided insights into the azulene-to-naphthalene rearrangement?

    A13: Yes, DFT calculations have been used to explore the energy landscape of the azulene-to-naphthalene rearrangement. These studies suggest that radical-promoted mechanisms, such as the methylene walk and spiran pathways, are more favorable than intramolecular pathways at temperatures typically used in experimental conditions. This theoretical understanding helps to rationalize the observed product distributions in the thermolysis of azulene derivatives. []

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